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1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol - 436099-48-8

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol

Catalog Number: EVT-13914792
CAS Number: 436099-48-8
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Methodologies and Catalytic Systems

Base-Catalyzed Condensation Techniques for Cyclohexenyl-Pentenone Conjugation

The core synthetic route to 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one (CAS 127-43-5, C₁₄H₂₂O, MW 206.32) [1] [2] relies on base-catalyzed aldol condensation between ketones and aldehydes. This reaction typically employs 2,6,6-trimethylcyclohex-1-en-1-carboxaldehyde (derived from cyclization of pseudoionone) and pentan-2-one under alkaline conditions. Industrially, alkali metal alkoxides (sodium ethoxide or potassium tert-butoxide) serve as preferred catalysts due to their strong base strength and solubility in organic media, facilitating enolate formation from the methyl ketone [3]. The reaction proceeds via nucleophilic attack of the pentanone-derived enolate on the electrophilic carbonyl carbon of the cyclohexenyl aldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration under elevated temperature (typically 80-120°C) yields the conjugated enone system characteristic of the target molecule.

Critical reaction parameters govern yield and selectivity:

  • Solvent Systems: Anhydrous ethanol or toluene are standard to prevent catalyst deactivation [3]. Polar aprotic solvents like DMF can increase reaction rates but complicate product isolation.
  • Molar Ratio: A 2.5-3.5:1 excess of pentan-2-one to aldehyde drives the equilibrium towards the desired product and minimizes aldehyde self-condensation.
  • Catalyst Loading: Optimal yields (70-85% in batch processes) are achieved with 10-15 mol% catalyst relative to the aldehyde [3]. Excessive base promotes side reactions like Cannizzaro reaction of the aldehyde or over-condensation.
  • Dehydration Control: Controlled addition of mild acid (e.g., acetic acid) post-condensation ensures complete dehydration without catalyzing retro-aldol reactions. Recent studies focus on heterogeneous basic catalysts (e.g., hydrotalcites, amine-functionalized silicas) to simplify catalyst recovery and improve product purity by reducing salt formation.

Table 1: Base-Catalyzed Condensation Optimization Parameters

Catalyst TypeSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantage
Sodium EthoxideAnhyd EtOH80-854-670-75Low cost, high activity
Potassium tert-ButoxideToluene100-1102-375-80Low water sensitivity, faster rate
Mg-Al HydrotalciteToluene1205-865-70Reusable, easier work-up
Amine-Functional SiO₂iPrOH90-956-1068-72Mild conditions, less side products

Regioselective Optimization in Continuous-Flow Reactor Configurations

Traditional batch synthesis of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one faces challenges in heat management (due to the exothermic condensation/dehydration) and reproducibility, impacting regioselectivity towards the desired 1,2-addition product over undesired poly-condensates. Continuous-flow microreactor technology offers significant advantages by providing precise temperature control, uniform mixing, and short, consistent residence times. In a typical flow setup, pre-cooled solutions of the aldehyde and pentanone (with dissolved catalyst) are pumped through a static mixer into a temperature-controlled reactor coil (e.g., PTFE or stainless steel). The high surface area-to-volume ratio enables rapid heat dissipation, allowing operation at higher intrinsic temperatures (100-130°C) than batch for faster reaction completion without thermal degradation [1].

Enhanced regioselectivity in flow stems from:

  • Suppressed Isomerization: Shorter residence times minimize base-catalyzed double-bond migration within the cyclohexenyl ring or the newly formed enone system, preserving the desired conjugation pattern.
  • Reduced Polycondensation: Precise stoichiometric control via syringe pumps and immediate quenching after the reactor coil limits the formation of higher molecular weight adducts.
  • Improved Mass Transfer: Laminar flow profiles ensure consistent mixing, preventing localized high-concentration zones that promote side reactions.

Studies report 15-20% yield increases and ≥5% purity improvements translating to reduced downstream purification costs when switching optimized flow processes compared to batch [1]. Integration with inline analytics (e.g., FTIR, UV) allows real-time adjustment of flow rates and temperature for consistent product quality.

Stereochemical Control in E-Isomer Isolation: Fractional Distillation vs. Chromatographic Purification

The condensation reaction produces 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one predominantly as an E/Z isomeric mixture around the newly formed exocyclic double bond. The E-isomer is highly valued in perfumery for its superior woody, patchouli-like, and musk notes, whereas the Z-isomer often contributes harsher tones [5] [8]. Isolating the E-isomer requires sophisticated separation techniques:

  • Fractional Distillation under High Vacuum: This remains the dominant industrial method due to scalability. The E-isomer (boiling point ~135-140°C at 1 mmHg) exhibits a 3-5°C boiling point difference from the Z-isomer under optimized vacuum conditions. Efficient separation demands tall, high-reflux-ratio columns (often > 30 theoretical plates) and careful temperature control (< 100°C pot temperature) to prevent thermal isomerization. Recoveries of 95%+ pure E-isomer are achievable, though yields typically range from 60-75% of the total crude product due to the need for multiple cuts [6].
  • Preparative Chromatographic Purification: While less common industrially due to throughput limitations, preparative HPLC (especially on reversed-phase columns like Newcrom R1 with low silanol activity) [1] or silica gel chromatography offers superior resolution. Using mobile phases like acetonitrile/water (often with 0.1% phosphoric or formic acid for MS compatibility) [1], baseline separation of E and Z isomers is feasible. This method is preferred for high-purity (>99%) material required for analytical standards or high-end fragrance applications, albeit at significantly higher cost and lower throughput than distillation. Silver ion chromatography (using Ag⁺-impregnated silica) exploits the differential complexation affinity of E vs Z olefins, offering exceptional selectivity but introducing metal contamination risks.

Table 2: Comparison of E-Isomer Purification Techniques

TechniqueTypical E-Isomer PurityTypical YieldThroughputKey AdvantagesMajor Limitations
Fractional Distillation92-97%60-75%Very HighScalability, cost-effectiveness for bulkSensitive to heat degradation, requires large BP difference
Prep HPLC (RP)98-99.5%+40-60%Low to MediumHighest purity, gentle conditionsHigh solvent cost, low throughput, expensive equipment
Ag⁺ Chromatography99%+30-50%Very LowUnmatched selectivity for E/Z separationSilver contamination risk, very high cost, complex regeneration

Stereochemical stability is paramount post-purification. Stabilization involves storage under inert atmosphere at low temperatures and addition of antioxidants (e.g., BHT) to prevent double-bond migration or oxidation, particularly for the chromatographically purified high-purity material [5].

Industrial-Scale Challenges in Temperature-Dependent Yield Maximization

Scaling the synthesis of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one presents significant challenges centered on thermal sensitivity and catalyst management:

  • Thermal Degradation Pathways: The compound's conjugated enone system and trisubstituted cyclohexene ring render it susceptible to Diels-Alder dimerization/polymerization and oxidative degradation at elevated temperatures common in large-scale reactors (> 100°C). Prolonged heating during distillation or extended reaction times in batch processes leads to significant yield loss (10-25%) and formation of dark, odorous impurities difficult to remove. Mitigation strategies include:
  • Stripped Distillation: Utilizing high vacuum (≤ 0.5 mmHg) to lower boiling points and minimize residence time in hot zones.
  • Thin-Film Evaporation: For solvent removal or final product isolation, ensuring rapid (< seconds) exposure to heat.
  • Antioxidant Addition: Incorporation of ppm levels of tocopherol or ascorbyl palmitate during processing and storage [5].
  • Inert Processing: Rigorous nitrogen or argon sparging throughout synthesis and purification to exclude oxygen.

  • Catalyst Removal and Corrosion: Homogeneous basic catalysts (alkoxides, hydroxides) necessitate quenching and washing steps, generating aqueous waste streams containing salts and organics. Residual base catalyzes degradation during storage. Heterogeneous catalysts offer easier separation but can suffer from leaching (e.g., of aluminum from hydrotalcites) or pore fouling by high-MW byproducts. Flow chemistry reduces but doesn't eliminate catalyst contact time with the product.

  • Reaction Equilibrium and Byproduct Formation: Achieving high conversion while minimizing byproducts like aldol dimers of pentanone, Claisen-Tishchenko products (esters from aldehyde disproportionation), and retro-aldol fragments requires constant optimization. Temperature gradients in large batch reactors create local hot/cold spots driving side reactions. Continuous-flow systems offer better control but require significant capital investment.

  • Regulatory Compliance: Compliance with regional chemical inventories (e.g., IECSC in China [7], TSCA in the USA [7] [9], EINECS/ELINCS in EU [7]) adds complexity. While listed on major inventories, documentation for Good Manufacturing Practice (GMP) for fragrance ingredients and meeting specifications like FEMA 2712 [1] [5] demands rigorous process validation and impurity profiling, often necessitating costly HPLC monitoring like methods developed for Newcrom R1 columns [1].

Process intensification strategies combining continuous-flow synthesis with integrated membrane separation for catalyst recycle and in-line purification monitoring represent the frontier for overcoming these scale-up hurdles, aiming for sustainable, high-yield (>85%) production.

Properties

CAS Number

436099-48-8

Product Name

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

InChI

InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3/b9-8+

InChI Key

DZSNHSUUMHDJRJ-CMDGGOBGSA-N

Canonical SMILES

CCC(C=CC1=C(CCCC1(C)C)C)O

Isomeric SMILES

CCC(/C=C/C1=C(CCCC1(C)C)C)O

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